5-(4-phenoxyphenyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-(4-phenoxyphenyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C16H12N2O3 and its molecular weight is 280.283. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
Research on 5-(4-phenoxyphenyl)-1H-pyrazole-4-carboxylic acid and its derivatives has demonstrated their potential in various scientific applications, primarily focusing on their synthesis and functionalization for further chemical reactions. For instance, the transformation of 1H-pyrazole-3-carboxylic acid into N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides through reactions with aminophenol derivatives has been explored, highlighting a method for producing compounds with potential biological activity (İ. Yıldırım & F. Kandemirli, 2006). Additionally, the synthesis of new pyrazole derivatives by reacting 1-(3-aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid with β-diketones and other reagents has been reported, further expanding the chemical versatility of these compounds (R. Kasımoğulları et al., 2010).
Structural and Spectral Investigations
Experimental and theoretical studies have been conducted on pyrazole-4-carboxylic acid derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, to understand their structural and electronic properties. These investigations include characterization by NMR, FT-IR spectroscopy, and X-ray crystallography, along with theoretical studies on reaction mechanisms and electronic structure analysis (S. Viveka et al., 2016). Such research provides valuable insights into the physical and chemical properties of these compounds, which can be essential for their application in material science and as intermediates in pharmaceutical synthesis.
Antibacterial Activity
The exploration of pyrazolopyridines and pyrazole carboxylic acids for antibacterial applications has shown some compounds to possess significant antibacterial properties. For instance, 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids have been synthesized and evaluated for their antibacterial activities, revealing the potential of these compounds as novel antibacterial agents (T. Maqbool et al., 2014).
Nonlinear Optical Materials
Research into N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates has uncovered their potential as nonlinear optical materials. Through the synthesis and characterization of these compounds, their optical nonlinearity has been investigated, indicating their suitability for optical limiting applications. This highlights the role of pyrazole derivatives in the development of materials for photonic and optoelectronic devices (B. Chandrakantha et al., 2013).
Mechanism of Action
Target of Action
Compounds with similar structures, such as ibrutinib, have been found to inhibit numerous kinases, such as bruton’s tyrosine kinase (btk), which is an essential component of the b-cell receptor signaling pathway .
Mode of Action
Similar compounds like ibrutinib work by inhibiting the btk signaling process, which is essential for cancer progression .
Biochemical Pathways
Compounds like ibrutinib, which inhibit btk, affect the b-cell receptor signaling pathway . This pathway is involved in the proliferation and development of cancerous B cells .
Result of Action
Compounds like ibrutinib that inhibit btk can impede the proliferation and development of cancerous b cells .
Biochemical Analysis
Biochemical Properties
5-(4-phenoxyphenyl)-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to proteins involved in metabolic processes, altering their function and impacting cellular metabolism .
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression. It also affects cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites within the cell. These interactions can result in changes in cell function, including proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, it may exhibit beneficial effects, such as modulation of signaling pathways and metabolic processes. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting the overall metabolic flux. For instance, it may inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their levels within the cell. These interactions can have downstream effects on various cellular processes, including energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its activity and function, as its concentration in different cellular regions can affect its interactions with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be found in the cytoplasm, where it can interact with enzymes and other proteins involved in metabolic processes .
Properties
IUPAC Name |
5-(4-phenoxyphenyl)-1H-pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-16(20)14-10-17-18-15(14)11-6-8-13(9-7-11)21-12-4-2-1-3-5-12/h1-10H,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHZPWDDTYWQTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C(C=NN3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.